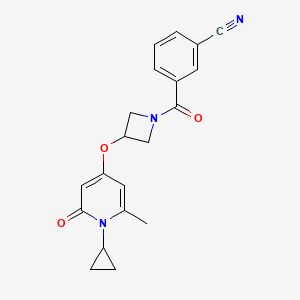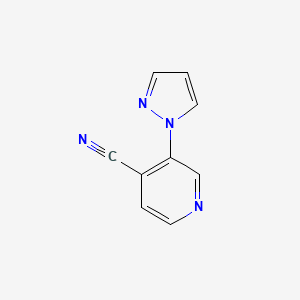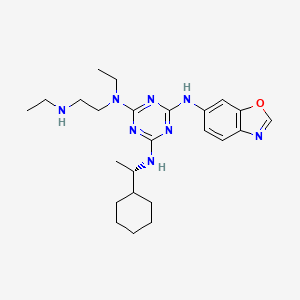![molecular formula C21H24N4O4S B2460199 N-(4-((4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)スルホニル)フェニル)-2-メトキシアセトアミド CAS No. 886888-44-4](/img/structure/B2460199.png)
N-(4-((4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)スルホニル)フェニル)-2-メトキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍および抗癌作用
この化合物の構造的特徴は、それを癌治療の潜在的な候補にする。研究者は、その細胞毒性と腫瘍増殖の潜在的な阻害を評価して、腫瘍細胞株に対するその影響を調査してきた。 その作用機序と特定の癌種に対する選択性のさらなる調査は、正当化される .
エラスターゼ阻害
組織リモデリングに関与する酵素であるエラスターゼは、慢性閉塞性肺疾患(COPD)や炎症性疾患など、さまざまな疾患において重要な役割を果たす。N-(4-((4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)スルホニル)フェニル)-2-メトキシアセトアミドは、そのエラスターゼ阻害活性について研究されてきた。 その結合相互作用と特異性を理解することは、エラスターゼ関連疾患の薬物設計を導くことができる .
抗酸化作用
酸化ストレスは、老化や神経変性疾患など、多くの健康問題に寄与する。この化合物の抗酸化特性は、有望な結果と共に調査されてきた。 研究者は、そのフリーラジカル捕捉能力と細胞成分を酸化損傷から保護する能力を調査している .
DNA結合および相互作用
この化合物がDNAとどのように相互作用するかを理解することは、創薬に不可欠である。その結合親和性、相互作用のモード、および遺伝子発現への潜在的な影響は、興味のある分野である。 このような洞察は、DNA標的療法の設計を導くことができる .
抗菌活性
この化合物のベンゾイミダゾール骨格は、潜在的な抗菌特性を示唆している。研究者は、細菌、真菌、およびその他の病原体に対するその有効性を試験してきた。 その作用機序と特異性を調査することで、新規抗菌剤の開発に役立つ .
創薬および合成経路
その多様な薬理学的活性から、N-(4-((4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)スルホニル)フェニル)-2-メトキシアセトアミドは、創薬のための貴重なシンソンとして機能する。 科学者は、この化合物とその誘導体を生成するための効率的な合成経路を探求し続けている . これらの取り組みは、その薬物動態、バイオアベイラビリティ、および安全性プロファイルを最適化することを目指している。
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Rajendran, S., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. RSC Advances, 10(26), 15494-15503. Read more Kalinowska-Lis, U., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 1-16. Read more Recent advances in the synthesis of imidazoles. (2020). RSC Publishing. Read more
作用機序
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methoxyacetamide, is a derivative of imidazole . Imidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the targets they interact with . They can exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with different proteins and enzymes
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of activities exhibited by imidazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
生化学分析
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-29-14-20(26)22-16-6-8-17(9-7-16)30(27,28)25-12-10-15(11-13-25)21-23-18-4-2-3-5-19(18)24-21/h2-9,15H,10-14H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCBCJKHLLRPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)

![3-(4-CHLOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2460123.png)



![7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2460130.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2460131.png)
![2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2460132.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2460133.png)
![5-[(1-Naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2460134.png)
![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B2460135.png)

